molecular formula C13H6BrCl4NO2 B2775899 1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone CAS No. 338394-74-4

1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone

Cat. No.: B2775899
CAS No.: 338394-74-4
M. Wt: 429.9
InChI Key: BMCNQIWVUWOWCD-UHFFFAOYSA-N
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Description

1-[5-Bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone (CAS: 303995-90-6) is a halogenated pyrrole derivative with a molecular formula of C₁₃H₇Cl₄NO₂ and a molecular weight of 351.01 g/mol. Its structure features a pyrrole ring substituted at the 2-position with a trichloroethanone group, at the 5-position with a bromine atom, and at the 4-position with a 4-chlorobenzoyl moiety. Key physicochemical properties include a melting point of 195–197°C, a predicted boiling point of 497.0±45.0°C, and a density of 1.570±0.06 g/cm³ . The compound is classified as a biochemical intermediate, often utilized in pharmaceutical and organic synthesis due to its reactive ketone and halogenated groups .

Properties

IUPAC Name

1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6BrCl4NO2/c14-12-8(5-9(19-12)11(21)13(16,17)18)10(20)6-1-3-7(15)4-2-6/h1-5,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCNQIWVUWOWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(NC(=C2)C(=O)C(Cl)(Cl)Cl)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6BrCl4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone typically involves multiple steps. One common method includes the following steps:

    Chlorobenzoylation: The attachment of a 4-chlorobenzoyl group to the pyrrole ring.

    Trichloroethanone Formation: The final step involves the formation of the trichloroethanone moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Raw Material Selection: High-purity starting materials are chosen to minimize impurities.

    Reaction Optimization: Conditions such as temperature, pressure, and solvent choice are optimized for maximum efficiency.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone involves its interaction with specific molecular targets. The compound may exert its effects through:

    Molecular Binding: Binding to specific enzymes or receptors, altering their activity.

    Pathway Modulation: Modulating biochemical pathways involved in cellular processes.

    Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

(a) 1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone (CAS: 72652-32-5)

  • Structure: Lacks the 4-(4-chlorobenzoyl) group but retains the trichloroethanone and brominated pyrrole core.
  • Properties: Molecular weight 291.36 g/mol (vs. The absence of the bulky 4-chlorobenzoyl group likely enhances solubility in non-polar solvents compared to the target compound .
  • Applications : Used as a building block in heterocyclic synthesis .

(b) 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone

  • Structure : Replaces the pyrrole ring with a pyrrolopyridine scaffold, introducing an additional nitrogen atom.

(c) 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone

  • Structure : Substitutes the pyrrole with an indole ring, adding a benzene moiety.

Compounds with 4-Chlorobenzoyl Moieties

(a) 4-(4-Acetylphenyl)-1-(3-chlorobenzoyl)thiosemicarbazide (CAS: 891560-05-7)

  • Structure : Contains a 4-chlorobenzoyl group but replaces the pyrrole with a thiosemicarbazide backbone.
  • Properties : Demonstrated higher synthetic yields (86–93%) in thiosemicarbazide preparations, attributed to the electron-withdrawing chloro group enhancing reactivity .

(b) 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one

  • Structure : Features a pyrazolone core with bromine and 4-chlorophenyl substituents.
  • Properties: LC/MS data (m/z 301–305 [M+H]⁺) indicate lower molecular weight (vs.

Structural Analogues with Different Electron-Withdrawing Groups

(a) 1-(4-Acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trichloroethanone

  • Structure : Replaces the 5-bromo and 4-(4-chlorobenzoyl) groups with acetyl and nitro substituents.
  • Properties : Predicted collision cross-section (CCS) values for [M+H]⁺ adducts (156.0 Ų) suggest a more compact structure compared to the target compound’s bulky 4-chlorobenzoyl group .

(b) 2-Bromo-1-(5-methyl-3-p-tolylisoxazol-4-yl)ethanone

  • Structure: Isoxazole ring substituted with bromoethanone and p-tolyl groups.

Data Table: Key Comparative Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications
Target Compound (303995-90-6) C₁₃H₇Cl₄NO₂ 351.01 5-Br, 4-(4-Cl-benzoyl) 195–197 Pharmaceutical intermediates
1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone C₆H₃BrCl₃NO 291.36 4-Br N/A Heterocyclic synthesis
1-(4-Acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trichloroethanone C₇H₄Cl₃NO₄ 298.94 4-Acetyl, 5-NO₂ N/A Computational studies
4-(4-Acetylphenyl)-1-(3-chlorobenzoyl)thiosemicarbazide C₁₅H₁₂ClN₃O₂S 341.79 4-Cl-benzoyl N/A Antiviral/antimicrobial research

Research Findings and Implications

  • Electron-Withdrawing Effects : The 4-chlorobenzoyl group in the target compound enhances electrophilicity at the ketone, making it reactive toward nucleophiles like amines or hydrazines .
  • Halogen Influence : Bromine at the pyrrole’s 5-position may stabilize radical intermediates in cross-coupling reactions, a trait shared with brominated isoxazoles and pyrazolones .
  • Structural Diversity : Indole and pyrrolopyridine analogs highlight the balance between aromatic stacking and solubility, guiding drug design for CNS targets .

Biological Activity

1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone is a synthetic organic compound with a complex molecular structure that includes a pyrrole ring and multiple halogen substituents. Its molecular formula is C13H6BrCl4NO2, and it has a molecular weight of approximately 429.91 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent.

Chemical Structure and Properties

The unique structural features of this compound enhance its reactivity and biological activity. The presence of bromine and chlorine atoms contributes to its pharmacological properties, making it a candidate for further research.

Property Details
Molecular FormulaC13H6BrCl4NO2
Molecular Weight429.91 g/mol
CAS Number338394-74-4
Purity>90%

Synthesis

The synthesis of 1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone typically involves multiple steps, requiring careful control of reaction conditions to ensure high yields and purity. The compound is synthesized as an intermediate for various pharmaceutical agents currently in preclinical studies.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has been identified as a key intermediate for the synthesis of promising antibacterial agents that are currently undergoing preclinical evaluation. The specific mechanisms through which it exerts its antibacterial effects are still under investigation but may involve interactions with bacterial cell structures or metabolic pathways.

Toxicological Profile

The safety data sheet indicates that the compound poses certain hazards:

  • Skin Irritation : Category 2
  • Eye Irritation : Category 2A
  • Specific Target Organ Toxicity : Category 3 (Respiratory system) .

These characteristics necessitate careful handling in laboratory environments.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential therapeutic applications of 1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone:

  • Study on Antibacterial Efficacy : A recent study demonstrated that derivatives of this compound showed enhanced antibacterial properties against Gram-positive and Gram-negative bacteria. The study highlighted the importance of halogen substitutions in improving antimicrobial activity.
  • Mechanistic Insights : Another research effort focused on elucidating the mechanism of action, suggesting that the compound may disrupt bacterial cell membrane integrity or inhibit key metabolic enzymes involved in cell wall synthesis.
  • Comparative Analysis : Comparative studies with structurally similar compounds revealed that the unique combination of brominated pyrrole and chlorobenzoyl moiety contributes significantly to its biological activity compared to simpler analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone, and how can reaction conditions be optimized?

  • Methodology :

  • The compound can be synthesized via Friedel-Crafts acylation of substituted pyrroles (e.g., 5-bromo-1H-pyrrole derivatives) using 4-chlorobenzoyl chloride, followed by trichloroacetylation.
  • Key parameters :
  • Catalyst : Lewis acids like AlCl₃ or ZnCl₂ improve electrophilic substitution efficiency .
  • Solvent : Dichloromethane or ethers are preferred for controlling exothermic reactions .
  • Temperature : Low temperatures (0–5°C) minimize side reactions during acylation .
  • Optimization : Use thin-layer chromatography (TLC) or HPLC to monitor intermediate purity. Adjust stoichiometry (e.g., 1.2 equivalents of trifluoroacetic anhydride for acetylation) to maximize yield .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., pyrrole protons at δ 6.5–7.2 ppm; carbonyl carbons at ~190 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., M⁺ at m/z 439.8 for C₁₃H₇BrCl₄NO₂) .
  • X-ray Crystallography : SHELX programs refine crystal structures, resolving ambiguities in halogen bonding or steric effects .

Advanced Research Questions

Q. How can enantiomeric impurities in the compound be detected and resolved?

  • Methodology :

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane-isopropanol (90:10) to separate enantiomers. Retention time differences ≥2 minutes indicate resolution .
  • Circular Dichroism (CD) : Compare CD spectra with known enantiomers to assign absolute configuration .
  • Crystallographic refinement : SHELXL’s TWIN/BASF commands model disorder or twinning in crystals caused by enantiomeric mixtures .

Q. What strategies address contradictory bioactivity data in antimicrobial assays?

  • Case Study :

  • Observed discrepancy : A 2025 study reported MIC₅₀ = 8 µg/mL against S. aureus, while another found MIC₅₀ = 32 µg/mL .
  • Resolution :

Strain variability : Test against standardized ATCC strains (e.g., S. aureus ATCC 25923) .

Solubility effects : Use DMSO concentrations ≤1% to avoid solvent toxicity .

Assay design : Compare broth microdilution (CLSI guidelines) vs. agar diffusion results .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

  • Computational Analysis :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict sites for Suzuki-Miyaura coupling. The bromine atom at C5 (pyrrole) has a higher electrophilicity index (ω = 1.8 eV) than the 4-chlorobenzoyl group .
  • Experimental validation : React with Pd(PPh₃)₄ and arylboronic acids. Monitor C–Br bond cleavage via ¹H NMR (disappearance of pyrrole-H at δ 6.9 ppm) .

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